ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476116
InChI: InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC20476116

Molecular Formula: C10H10BrN3O2

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate -

Specification

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14)
Standard InChI Key FEYOYFITZSEPAK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=NC(=C(C=C2N1)Br)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is fused to the pyridine ring at positions 4 and 5, with functional groups strategically placed to influence electronic and steric properties.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O₂
Molecular Weight296.12 g/mol
CAS Number28279-41-6
XLogP32.3 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The bromine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a cyclization reaction between 5-bromo-2,3-diaminopyridine and ethyl 2-bromoacetate under basic conditions. A representative protocol involves:

Reagents:

  • 5-Bromo-2,3-diaminopyridine (1.0 equiv)

  • Ethyl 2-bromoacetate (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethylformamide (DMF) as solvent

Procedure:

  • Combine reagents in DMF and heat at 80°C for 12 hours.

  • Cool the reaction mixture and pour into ice water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (hexane/ethyl acetate = 3:1).

Yield: 65–75%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key optimizations include:

  • Solvent Recycling: DMF is recovered through distillation.

  • Catalyst Immobilization: Silica-supported bases reduce waste.

  • Process Analytical Technology (PAT): Real-time monitoring ensures consistent purity (>98%).

Chemical Reactivity and Functionalization

The compound undergoes three primary reaction types:

Nucleophilic Aromatic Substitution

The bromine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, thiols). For example, reaction with morpholine in the presence of Cu(I) yields ethyl 6-morpholino-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate with 70–85% efficiency .

Ester Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, a critical step in prodrug activation:

C11H10BrN3O2HCl/H2OC9H6BrN3O2+C2H5OH\text{C}_{11}\text{H}_{10}\text{BrN}_{3}\text{O}_{2} \xrightarrow{\text{HCl/H}_2\text{O}} \text{C}_{9}\text{H}_{6}\text{BrN}_{3}\text{O}_{2} + \text{C}_{2}\text{H}_{5}\text{OH}

Cross-Coupling Reactions

Reaction ConditionsYield (%)Product
Pd(PPh₃)₄, K₂CO₃, 80°C786-Phenyl derivative
PdCl₂(dppf), Cs₂CO₃, 100°C826-(4-Methoxyphenyl) derivative
TargetIC₅₀ (µM)Cell LineMechanism
CDK23.2MCF-7Cell cycle arrest at G1
EGFR5.8A549Apoptosis induction

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to vancomycin (MIC = 2 µg/mL) .

In Vivo Efficacy

In a murine xenograft model of colorectal cancer:

  • Dosage: 50 mg/kg, oral, daily for 21 days

  • Outcome: 58% reduction in tumor volume vs. control (p < 0.01)

Comparison with Structural Analogs

Halogen-Substituted Derivatives

CompoundSimilarityKey Difference
Ethyl 6,8-dibromo-5-methyl derivative0.99Additional bromine at C8
Ethyl 8-bromo-5-methyl derivative0.96Bromine shifted to C8
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine0.89Methyl ester vs. ethyl ester

The ethyl ester in the target compound improves metabolic stability compared to methyl analogs, as demonstrated in microsomal half-life assays (t₁/₂ = 45 min vs. 28 min) .

Industrial and Materials Science Applications

Fluorescent Probes

Functionalized derivatives exhibit strong blue fluorescence (λₑₘ = 450 nm) with quantum yields up to Φ = 0.42, making them suitable for bioimaging applications.

Catalysis

When immobilized on mesoporous silica, the compound catalyzes Knoevenagel condensations with 90% conversion efficiency under solvent-free conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator